2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid
Description
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Properties
IUPAC Name |
2,5-dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-12(13(18)19)10(2)17(9)11-7-16(8-11)14(20)21-15(3,4)5/h6,11H,7-8H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNWCVAIFMXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CN(C2)C(=O)OC(C)(C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a pyrrole ring substituted with a carboxylic acid group and an azetidine moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Pyrrole-based compounds have been explored for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. Pyrrole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases. The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways .
Case Studies
-
Antibacterial Efficacy :
In a study evaluating the antibacterial properties of pyrrole derivatives, it was found that modifications at the pyrrole nitrogen significantly influenced activity. The introduction of azetidine structures enhanced the antibacterial potency against Gram-positive bacteria . -
Anticancer Mechanism :
A recent study demonstrated that a related compound induced G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates. This effect was attributed to upregulation of p21 and downregulation of cyclin D1 . -
Inflammation Modulation :
In animal models, treatment with similar pyrrole derivatives significantly reduced edema and pain responses in induced inflammation models, highlighting their therapeutic potential in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to 2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid exhibit notable antimicrobial activity.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Proliferation Inhibition : In vitro studies have demonstrated that similar pyrrole-based compounds can inhibit proliferation in various cancer cell lines, including breast and colon cancers.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been documented:
- Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines, indicating a role in treating inflammatory diseases.
- NF-kB Pathway Inhibition : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways.
Antibacterial Efficacy
In a study evaluating the antibacterial properties of pyrrole derivatives, modifications at the pyrrole nitrogen significantly influenced activity. The introduction of azetidine structures notably enhanced antibacterial potency against Gram-positive bacteria.
Anticancer Mechanism
A related compound was shown to induce G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates. This was attributed to upregulation of p21 and downregulation of cyclin D1.
Inflammation Modulation
In animal models, treatment with similar pyrrole derivatives resulted in significant reductions in edema and pain responses in induced inflammation models, highlighting their therapeutic potential in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
